In-Depth Technical Guide to the Chemical Profile of Dimefuron
In-Depth Technical Guide to the Chemical Profile of Dimefuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimefuron is a synthetic chemical compound belonging to the phenylurea group, primarily utilized as a selective herbicide. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of Dimefuron. Detailed experimental protocols for its synthesis and analysis are outlined, alongside a compilation of its toxicological and ecotoxicological data. Furthermore, this document presents a visualization of its mechanism of action at Photosystem II, offering a valuable resource for researchers in agrochemistry, environmental science, and drug development.
Chemical Identity and Structure
Dimefuron is chemically identified as N′-[4-(5-tert-Butyl-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-3-chlorophenyl]-N,N-dimethylurea.[1][2] Its chemical structure is characterized by a phenylurea moiety linked to a tert-butyl-substituted oxadiazolone ring via a chlorinated phenyl group.
Chemical Structure:
Table 1: Chemical Identifiers of Dimefuron
| Identifier | Value | Reference(s) |
| IUPAC Name | N′-[4-(5-tert-Butyl-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-3-chlorophenyl]-N,N-dimethylurea | [1][2] |
| CAS Number | 34205-21-5 | [3] |
| Chemical Formula | C15H19ClN4O3 | |
| Molecular Weight | 338.79 g/mol | |
| SMILES | CN(C)C(=O)NC1=CC(=C(C=C1)N2C(=O)OC(N=N2)C(C)(C)C)Cl | |
| InChI | InChI=1S/C15H19ClN4O3/c1-15(2,3)12-18-20(14(22)23-12)11-7-6-9(8-10(11)16)17-13(21)19(4)5/h6-8H,1-5H3,(H,17,21) |
Physicochemical Properties
Dimefuron is a colorless and odorless solid. Its physicochemical properties are crucial for understanding its environmental fate and behavior.
Table 2: Physicochemical Properties of Dimefuron
| Property | Value | Unit | Temperature (°C) | Reference(s) |
| Melting Point | 193 | °C | ||
| Water Solubility | 16 | mg/L | 20 | |
| Purity | ≥98 | % |
Mechanism of Action
Dimefuron functions as a selective herbicide by inhibiting photosynthesis in target weed species. Specifically, it acts as a Photosystem II (PSII) inhibitor. It binds to the D1 protein of the PSII complex within the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, specifically the transfer of electrons from quinone A (QA) to quinone B (QB). The interruption of electron flow halts the production of ATP and NADPH, which are essential for CO2 fixation and, consequently, plant growth. This blockage leads to a buildup of highly reactive molecules, causing oxidative stress and rapid cellular damage.
Visualization of Photosystem II Inhibition
The following diagram illustrates the interruption of the photosynthetic electron transport chain by Dimefuron.
Caption: Inhibition of electron transport in Photosystem II by Dimefuron.
Experimental Protocols
Synthesis of Dimefuron
A general outline for the commercial production of Dimefuron involves a multi-step chemical process. The synthesis starts with the reaction of 3-chloro-4-nitroaniline with phosgene and dimethylamine. The resulting intermediate is then reacted with sodium nitrite. The crude product is subsequently purified by filtration and recrystallization.
Analytical Methodology: HPLC-UV
The analysis of Dimefuron and other phenylurea herbicides in environmental samples is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector.
Principle: The method involves the separation of the analyte from a sample matrix using a reversed-phase HPLC column. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength.
Instrumentation:
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HPLC system with a gradient pump
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Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
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UV-Vis detector
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Sample injector (manual or autosampler)
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Data acquisition and processing software
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Dimefuron analytical standard
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Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup and pre-concentration
Procedure Outline:
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Standard Preparation: Prepare a stock solution of Dimefuron in a suitable solvent (e.g., acetonitrile). Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.
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Sample Preparation (e.g., Water Sample):
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Filter the water sample to remove particulate matter.
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For trace analysis, perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
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Condition the C18 SPE cartridge with methanol followed by water.
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Pass a known volume of the water sample through the cartridge.
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Wash the cartridge to remove interferences.
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Elute Dimefuron with a small volume of an organic solvent (e.g., acetonitrile).
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Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
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HPLC Analysis:
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Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized for the specific column and instrument.
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Flow Rate: Typically 1.0 mL/min.
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Injection Volume: Typically 20 µL.
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Detection Wavelength: Phenylurea herbicides are often detected at a wavelength around 240-250 nm. The optimal wavelength for Dimefuron should be determined by acquiring a UV spectrum.
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Quantification:
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Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
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Determine the concentration of Dimefuron in the sample by comparing its peak area to the calibration curve.
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Toxicological and Ecotoxicological Data
Understanding the toxicological profile of Dimefuron is essential for assessing its risk to human health and the environment.
Table 3: Mammalian Toxicity of Dimefuron
| Test | Species | Route | Value | Unit | Reference(s) |
| LD50 | Rat | Oral | > 2000 | mg/kg |
Table 4: Ecotoxicity of Dimefuron
| Organism | Test | Value | Unit | Reference(s) |
| Algae | - | Highly toxic | - | |
| Earthworms | - | Moderately toxic | - |
Environmental Fate:
Dimefuron may be persistent in soil and aquatic systems depending on environmental conditions. Due to its physicochemical properties, it has the potential to leach into groundwater.
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of Dimefuron.
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Mass Spectrometry (MS): The mass spectrum of Dimefuron would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be consistent with its chemical structure, likely showing losses of the dimethylamine group, the tert-butyl group, and cleavage of the oxadiazole ring.
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Infrared Spectroscopy (IR): The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the urea and oxadiazolone groups, N-H stretching, C-N stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
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¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the N-methyl protons (a singlet), and the tert-butyl protons (a singlet).
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¹³C NMR: The carbon-13 NMR spectrum would display signals for all 15 carbon atoms in their unique chemical environments, including the carbonyl carbons of the urea and oxadiazolone moieties, the aromatic carbons, the N-methyl carbons, and the carbons of the tert-butyl group.
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Conclusion
This technical guide provides a detailed chemical profile of the herbicide Dimefuron. The information presented, including its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies, serves as a valuable resource for professionals in the fields of agricultural science, environmental research, and drug development. The provided visualization of its interaction with Photosystem II offers a clear understanding of its herbicidal activity at the molecular level. Further research to obtain detailed spectroscopic data and to fully elucidate its environmental and toxicological impact is encouraged.
